Eupalinilide D

Description

Structure

3D Structure

Properties

IUPAC Name |

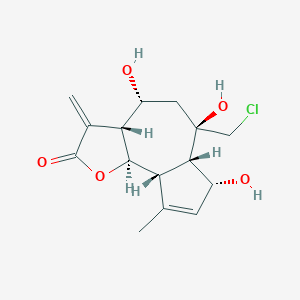

(3aR,4R,6R,6aS,7R,9aR,9bR)-6-(chloromethyl)-4,6,7-trihydroxy-9-methyl-3-methylidene-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClO5/c1-6-3-8(17)12-10(6)13-11(7(2)14(19)21-13)9(18)4-15(12,20)5-16/h3,8-13,17-18,20H,2,4-5H2,1H3/t8-,9-,10+,11-,12-,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRJLCSYIQFLDS-DKLFCYGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C2C1C3C(C(CC2(CCl)O)O)C(=C)C(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]([C@@H]2[C@H]1[C@@H]3[C@@H]([C@@H](C[C@@]2(CCl)O)O)C(=C)C(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation of Eupalinilide D: A Technical Guide to NMR Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinilide D is a sesquiterpenoid lactone, a class of natural products known for their diverse and potent biological activities. The precise determination of their complex molecular structures is a critical step in understanding their therapeutic potential and mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of such novel compounds. This technical guide provides an in-depth overview of the methodologies and data interpretation involved in determining the structure of this compound using a suite of NMR experiments. While the specific experimental NMR data for this compound from its primary literature source could not be accessed for this guide, we will present a comprehensive framework for its structural determination based on established principles and data from closely related analogues.

Experimental Protocols

The structural elucidation of a natural product like this compound involves a systematic workflow from isolation to final structure confirmation.

Isolation of this compound

The initial step involves the extraction of the compound from its natural source, typically a plant matrix. A general procedure is as follows:

-

Extraction: The dried and powdered plant material is subjected to solvent extraction, often starting with a non-polar solvent and progressively moving to more polar solvents to fractionate compounds based on polarity.

-

Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to isolate the pure compound. This multi-step process commonly includes:

-

Column Chromatography: Using silica gel or other stationary phases to achieve initial separation.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique, often employing reversed-phase columns (e.g., C18), to purify the compound to homogeneity.

-

-

Purity Assessment: The purity of the isolated this compound is confirmed using analytical techniques such as HPLC and Mass Spectrometry.

NMR Spectroscopy

Once a pure sample is obtained, a series of NMR experiments are conducted to determine its chemical structure.

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and placed in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.

-

NMR Experiments: A standard suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). These experiments include:

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that identifies direct one-bond correlations between protons and the carbon atoms they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different parts of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that identifies protons that are close to each other in space, providing insights into the stereochemistry of the molecule.

-

Data Presentation: Hypothetical NMR Data for this compound

Due to the inaccessibility of the original experimental data, the following tables are presented for illustrative purposes to demonstrate how the NMR data for this compound would be organized. These tables are based on typical chemical shift values for sesquiterpenoid lactones.

Table 1: Hypothetical ¹H (500 MHz) and ¹³C NMR (125 MHz) Data for this compound in CDCl₃

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

| 1 | 45.2 | 2.50, m |

| 2 | 28.1 | 1.80, m; 1.95, m |

| 3 | 35.5 | 2.10, m |

| 4 | 140.1 | |

| 5 | 125.3 | 5.50, d (5.0) |

| 6 | 82.4 | 4.80, t (8.0) |

| 7 | 50.1 | 2.90, m |

| 8 | 75.6 | 4.20, dd (8.0, 4.0) |

| 9 | 40.2 | 2.20, m; 2.40, m |

| 10 | 38.9 | |

| 11 | 139.8 | |

| 12 | 170.5 | |

| 13 | 121.2 | 6.20, d (3.0); 5.80, d (3.0) |

| 14 | 20.5 | 1.10, d (7.0) |

| 15 | 18.2 | 1.25, s |

Table 2: Hypothetical Key 2D NMR Correlations (COSY and HMBC) for this compound

| Proton(s) | COSY Correlations (H-H) | HMBC Correlations (H-C) |

| H-1 | H-2, H-5 | C-2, C-5, C-10, C-15 |

| H-5 | H-6 | C-4, C-6, C-10 |

| H-6 | H-5, H-7 | C-5, C-7, C-11, C-12 |

| H-8 | H-7, H-9 | C-6, C-7, C-9, C-10 |

| H-13 | C-7, C-11, C-12 | |

| H-14 | H-3 | C-2, C-3, C-4 |

| H-15 | C-1, C-9, C-10 |

Visualization of the Elucidation Process

The following diagrams illustrate the general workflow and the logical connections made during the structural elucidation process.

Caption: General experimental workflow for the isolation and structural elucidation of a natural product.

Caption: Logical relationships of key 2D NMR correlations used in structural elucidation.

Interpretation of NMR Data

The structural elucidation of this compound is a puzzle where each piece of NMR data provides a vital clue.

-

¹H and ¹³C NMR: The chemical shifts in the ¹H and ¹³C NMR spectra provide initial information about the types of protons and carbons present (e.g., olefinic, oxygenated, methyl groups). The integration of proton signals indicates the number of protons of each type.

-

DEPT: This experiment confirms the number of methyl (CH₃), methylene (CH₂), and methine (CH) groups, which is essential for determining the carbon skeleton.

-

COSY: The COSY spectrum reveals proton-proton coupling networks. By "walking" through the COSY correlations, it is possible to piece together fragments of the molecule, such as spin systems in aliphatic chains or rings.

-

HSQC: The HSQC spectrum unambiguously assigns each proton to its directly attached carbon atom. This is a crucial step in building the carbon framework.

-

HMBC: The HMBC spectrum is often the key to the final structure. It reveals long-range (2- and 3-bond) correlations between protons and carbons. These correlations are used to connect the fragments identified from the COSY data and to place quaternary carbons and heteroatoms within the molecular structure.

-

NOESY: The NOESY spectrum provides information about the through-space proximity of protons. This is instrumental in determining the relative stereochemistry of the molecule, i.e., the 3D arrangement of atoms and functional groups.

By systematically analyzing and integrating the data from all these NMR experiments, the complete planar structure and relative stereochemistry of this compound can be unequivocally determined.

Conclusion

The structural elucidation of novel natural products like this compound is a complex but systematic process that relies heavily on the power of modern NMR spectroscopy. A combination of 1D and 2D NMR experiments provides a wealth of information that, when pieced together, reveals the intricate molecular architecture of these compounds. This detailed structural knowledge is fundamental for any further research into their biological activity and potential as future therapeutic agents. While the specific NMR data for this compound was not available for this guide, the outlined methodologies and principles provide a robust framework for any researcher, scientist, or drug development professional involved in the exciting field of natural product chemistry.

Eupalinilide D: A Technical Guide on its Natural Source and Abundance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinilide D is a member of the guaiane-type sesquiterpene lactone family, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural source, abundance, and isolation of this compound. Due to the limited specific data available for this compound, this guide also incorporates information on closely related eupalinilides isolated from the same source to provide a broader context for researchers.

Natural Source

This compound is a naturally occurring compound isolated from the plant Eupatorium lindleyanum.[1][2] This herbaceous perennial, belonging to the Asteraceae family, is native to East Asia, including China, Japan, Korea, and Siberia, and has a history of use in traditional medicine.[2] The whole plant is typically utilized for the extraction and isolation of its chemical constituents, which include a variety of sesquiterpene lactones, flavonoids, and phenolic acids.[1][3]

Abundance of Eupalinilides in Eupatorium lindleyanum

The following table summarizes the yield of Eupalinilides A and B, and another sesquiterpenoid lactone, from a preparative isolation experiment, offering a proxy for the potential abundance of related compounds like this compound.

| Compound | Amount of Starting Material (n-butanol fraction) | Yield (mg) | Purity (%) |

| 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide | 540 mg | 10.8 | 91.8 |

| Eupalinolide A | 540 mg | 17.9 | 97.9 |

| Eupalinolide B | 540 mg | 19.3 | 97.1 |

Data from a preparative isolation using High-Speed Counter-Current Chromatography (HSCCC).[5]

Experimental Protocols: Isolation of Sesquiterpene Lactones from Eupatorium lindleyanum

The following is a generalized protocol for the isolation of sesquiterpene lactones, including eupalinilides, from Eupatorium lindleyanum, synthesized from methodologies reported in the literature.

1. Plant Material and Extraction:

-

Air-dried and powdered whole plants of Eupatorium lindleyanum are subjected to extraction with a solvent such as 95% ethanol at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

The sesquiterpene lactones are typically enriched in the ethyl acetate and n-butanol fractions.

3. Chromatographic Separation:

-

The enriched fractions are subjected to various chromatographic techniques for the isolation of individual compounds.

-

Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, for example, a hexane-ethyl acetate or chloroform-methanol mixture.

-

Sephadex LH-20 Column Chromatography: Further purification can be achieved using a Sephadex LH-20 column with methanol as the eluent.

-

High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for the preparative separation of sesquiterpene lactones. A common two-phase solvent system is n-hexane-ethyl acetate-methanol-water.[5]

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often performed using preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

-

4. Structure Elucidation:

-

The chemical structures of the isolated compounds are determined using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

-

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the signaling pathways directly modulated by this compound. However, research on the closely related compound, Eupalinilide B, has identified its inhibitory effect on Lysine-specific demethylase 1 (LSD1), a key enzyme in epigenetic regulation.[6] The inhibition of LSD1 by Eupalinilide B leads to downstream effects that suppress cancer cell proliferation and epithelial-mesenchymal transition (EMT).[6] This provides a valuable framework for investigating the potential biological activities of this compound.

Visualizations

Experimental Workflow for Sesquiterpene Lactone Isolation

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Eupatorium lindleyanum DC.| BioCrick [biocrick.com]

- 3. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric Total Synthesis of Eupalinilide E - ChemistryViews [chemistryviews.org]

- 5. researchgate.net [researchgate.net]

- 6. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Eupalinilide D: A Review of Available Data on Analogues

A comprehensive search for direct biological screening data on Eupalinilide D has yielded limited specific information. However, significant research has been conducted on its close analogues, Eupalinilide B and E, revealing potential anticancer and hematopoietic activities. This guide summarizes the available biological data on these related compounds to provide insights into the potential therapeutic avenues for the Eupalinilide family of natural products.

Lack of Specific Data for this compound

Anticancer Activity of Eupalinilide Analogues

Eupalinilide B

Eupalinilide B has demonstrated notable anti-proliferative effects against various cancer cell lines.[1] It has been identified as a novel anti-cancer agent that inhibits the proliferation and epithelial-mesenchymal transition in laryngeal cancer cells.[1] A key mechanism of its action is the selective inhibition of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers.[1]

Table 1: Anti-proliferative Activity of Eupalinilide B [1]

| Cell Line | Cancer Type | IC50 (µM) |

| TU686 | Laryngeal Cancer | 6.73 |

| TU212 | Laryngeal Cancer | 1.03 |

| M4e | Laryngeal Cancer | 3.12 |

| AMC-HN-8 | Laryngeal Cancer | 2.13 |

| Hep-2 | Laryngeal Cancer | 9.07 |

| LCC | Laryngeal Cancer | 4.20 |

| BFTC-905 | Bladder Cancer | Not specified |

| MGC803 | Gastric Cancer | Not specified |

| HL-60 | Leukemia | Not specified |

| A549 | Lung Cancer | Not specified |

Eupalinilide E

Eupalinilide E has shown potent and selective cytotoxic activity against the human lung cancer cell line A549, which is known for its KRAS mutation that confers resistance to some chemotherapeutic agents.[2] The IC50 value for this activity was reported to be a remarkably low 28 nM.[2] Interestingly, it showed no activity against the P388 leukemia cell line, suggesting a selective mechanism of action.[2]

Table 2: Cytotoxic Activity of Eupalinilide E [2]

| Cell Line | Cancer Type | IC50 |

| A549 | Lung Cancer (KRAS mutation) | 28 nM |

| P-388 | Leukemia | No activity |

Hematopoietic Stem and Progenitor Cell (HSPC) Expansion

Eupalinilide E has been identified as a promoter of the ex vivo expansion of human hematopoietic stem and progenitor cells (HSPCs).[3][4][5][6][7][8] This activity is significant as it could address the limited supply of HSPCs for bone marrow transplants and the treatment of various blood disorders.[5][6][7] Eupalinilide E was found to inhibit the differentiation of these cells, leading to an increase in the number of clinically valuable progenitor cells.[4][6][7] This effect was observed to be additive with aryl hydrocarbon receptor (AhR) antagonists, which are also known to expand HSCs.[4]

Experimental Protocols

Anti-proliferative Assay for Eupalinilide B

The anti-proliferative activity of Eupalinilide B was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Laryngeal cancer cell lines (TU686, TU212, M4e, AMC-HN-8, Hep-2, and LCC) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells were seeded in 96-well plates and treated with various concentrations of Eupalinilide B for a specified period.

-

MTT Assay: After incubation, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells.

-

Data Analysis: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were then calculated from the dose-response curves.

LSD1 Inhibition Assay

The inhibitory effect of Eupalinilide B on LSD1 activity was assessed to understand its mechanism of action.

-

Enzyme and Substrate: Recombinant human LSD1 and its substrate (e.g., H3K9me1 or H3K9me2) were used.

-

Inhibition Assay: Eupalinilide B at a concentration of 1000 nM was incubated with LSD1. The inhibitory rates against LSD1, MAO-A, and MAO-B were measured to determine selectivity.[1]

-

Dialysis Experiment: A dialysis experiment was conducted to determine if the inhibition was reversible.[1]

Visualizing Experimental Workflows

General Workflow for In Vitro Cytotoxicity Screening

Caption: A generalized workflow for evaluating the in vitro cytotoxicity of Eupalinilide analogues.

Proposed Mechanism of Action for Eupalinilide B in Laryngeal Cancer

Caption: The proposed mechanism of Eupalinilide B's anticancer effect through LSD1 inhibition.

References

- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric Total Synthesis of Eupalinilide E - ChemistryViews [chemistryviews.org]

- 4. Eupalinilide E inhibits erythropoiesis and promotes the expansion of hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Route Development for the Laboratory Preparation of Eupalinilide E. – CIRM [cirm.ca.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Eupalinilide E, a Promoter of Human Hematopoietic Stem and Progenitor Cell Expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic Route Development for the Laboratory Preparation of Eupalinilide E - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupalinilide D: An Inquiry into Its Cytotoxic Profile Against Cancer Cell Lines

A notable gap in the scientific literature currently exists regarding the specific cytotoxic activities of Eupalinilide D against cancer cell lines. While its chemical analogues, Eupalinilide B and E, have been the subject of several investigations, data detailing the in vitro and in vivo efficacy of this compound, its mechanisms of action, and the signaling pathways it may modulate in cancer cells remain conspicuously absent from published research.

This technical overview, therefore, serves to highlight the current state of knowledge surrounding the broader Eupalinilide family, drawing attention to the well-documented cytotoxic properties of its related compounds to underscore the potential, yet unconfirmed, therapeutic relevance of this compound. The content herein is intended for researchers, scientists, and drug development professionals who may be considering avenues for novel anticancer agent discovery.

The Eupalinilide Family: A Source of Bioactive Sesquiterpene Lactones

The Eupalinilides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus. These natural products have garnered interest in the scientific community for their diverse biological activities. Notably, research has focused on the anticancer potential of several members of this family.

Cytotoxic Activity of Eupalinilide Analogues

While data on this compound is unavailable, studies on Eupalinilide B and E have demonstrated significant cytotoxic effects across a range of cancer cell lines.

Eupalinilide B

Eupalinilide B has been identified as a potent inhibitor of cancer cell proliferation. Research has indicated that it exerts its effects through the inhibition of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in tumorigenesis.[1]

Table 1: Cytotoxic Activity of Eupalinilide B against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| TU686 | Laryngeal Cancer | 6.73 | [1] |

| TU212 | Laryngeal Cancer | 1.03 | [1] |

| M4e | Laryngeal Cancer | 3.12 | [1] |

| AMC-HN-8 | Laryngeal Cancer | 2.13 | [1] |

| Hep-2 | Laryngeal Cancer | 9.07 | [1] |

| LCC | Laryngeal Cancer | 4.20 | [1] |

| P-388 | Leukemia | Potent | [2] |

| A-549 | Lung Cancer | Potent | [2] |

| BGC-823 | Gastric Cancer | Potent | [2] |

| SMMC-7721 | Hepatocellular Carcinoma | Potent | [2] |

| HL-60 | Leukemia | Potent | [2] |

Note: "Potent" indicates that the source cited strong cytotoxic activity without providing a specific IC50 value.

Eupalinilide E

Eupalinilide E has also been noted for its cytotoxic properties, particularly against lung cancer cells.[3][4] Interestingly, it has also been investigated for its role in promoting the expansion of hematopoietic stem and progenitor cells.[5][6][7]

Postulated Mechanism of Action: Insights from Analogues

The established mechanism of action for Eupalinilide B provides a potential framework for investigating this compound. The inhibition of LSD1 by Eupalinilide B leads to downstream effects that hinder cancer cell proliferation and epithelial-mesenchymal transition (EMT).[1]

Below is a conceptual workflow illustrating the experimental approach that could be employed to investigate the cytotoxic activity of this compound.

Future Directions and a Call for Research

The lack of data on the cytotoxic activity of this compound represents a significant knowledge gap. Given the potent anticancer effects of its analogues, a thorough investigation into this compound is warranted. Future research should prioritize:

-

Isolation and Characterization: Ensuring a pure and well-characterized supply of this compound for biological screening.

-

Broad-Spectrum Cytotoxicity Screening: Testing this compound against a diverse panel of cancer cell lines to determine its potency and selectivity.

-

Mechanistic Studies: Elucidating the molecular mechanisms by which this compound exerts its effects, including its potential to induce apoptosis, cell cycle arrest, or other forms of cell death.

-

Target Identification: Identifying the specific molecular targets of this compound to understand its mode of action.

The exploration of this compound's cytotoxic profile holds the promise of uncovering a novel and potent anticancer agent. It is hoped that this overview will stimulate further research into this potentially valuable natural product.

References

- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Asymmetric Total Synthesis of Eupalinilide E - ChemistryViews [chemistryviews.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthetic Route Development for the Laboratory Preparation of Eupalinilide E. – CIRM [cirm.ca.gov]

- 6. Eupalinilide E inhibits erythropoiesis and promotes the expansion of hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic Route Development for the Laboratory Preparation of Eupalinilide E - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupalinilide E: A Technical Guide to its Impact on Hematopoietic Stem Cell Proliferation

A Note on Nomenclature: Initial inquiries regarding "Eupalinilide D" have led to substantial research on a closely related compound, Eupalinilide E . The available scientific literature robustly supports the significant role of Eupalinilide E in the modulation of hematopoietic stem cell proliferation. This document will focus on the properties and effects of Eupalinilide E.

Executive Summary

Eupalinilide E, a natural product isolated from the plant Eupatorium lindleyanum, has emerged as a molecule of interest in the field of hematology and regenerative medicine.[1] Extensive research has demonstrated its capacity to promote the ex vivo expansion of human hematopoietic stem and progenitor cells (HSPCs).[2][3][4] This technical guide provides an in-depth overview of the effects of Eupalinilide E on hematopoietic stem cell (HSC) proliferation, detailing its mechanism of action, experimental protocols, and quantitative data from key studies. The information presented is intended for researchers, scientists, and professionals in drug development.

Core Effects on Hematopoietic Stem Cells

Eupalinilide E primarily influences two key aspects of hematopoiesis: it stimulates the proliferation of HSPCs while concurrently inhibiting their differentiation down the erythroid lineage.[2][3] This dual action leads to a net increase in the pool of undifferentiated progenitor cells in ex vivo cultures.

Proliferation of Hematopoietic Stem and Progenitor Cells

Studies have consistently shown that Eupalinilide E treatment leads to a significant expansion of phenotypically defined HSCs and HSPCs. This effect is particularly pronounced when used in combination with other small molecules, such as UM171, with which it exhibits additive and synergistic effects on the expansion of both phenotypic and functionally engrafting HSCs.[5]

However, it is crucial to note that while Eupalinilide E alone expands the number of cells with an HSC phenotype, it does not, by itself, enhance the long-term engraftment potential of these cells in vivo.[5] This suggests a decoupling of phenotypic expansion from functional stemness, a critical consideration for therapeutic applications.

Inhibition of Erythropoiesis

A key feature of Eupalinilide E's activity is its potent inhibition of erythroid differentiation.[2][3] This effect contributes to the maintenance of a progenitor-rich cell population by preventing their commitment to the red blood cell lineage.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of Eupalinilide E on hematopoietic stem cell expansion.

| Treatment Group | Metric | Fold Change (vs. Control) | Reference |

| Eupalinilide E | Total Nucleated Cells (TNCs) | ~1.5 - 2.0 | Zhang et al., 2020 |

| Eupalinilide E | CD34+ Cells | Significant Increase | Zhang et al., 2020 |

| Eupalinilide E | Phenotypic HSCs (CD34+CD38-) | Significant Increase | Zhang et al., 2020 |

| Eupalinilide E + UM171 | Phenotypic HSCs | Additive/Synergistic Increase | Zhang et al., 2020 |

| Eupalinilide E + UM171 | Functional HSCs (SRC) | Additive/Synergistic Increase | Zhang et al., 2020 |

Table 1: Expansion of Human Cord Blood CD34+ Cells after 7-day culture.

| Treatment Group | Metric | Effect | Reference |

| Eupalinilide E | Erythroid Colony Forming Units (CFU-E) | Significant Decrease | de Lichtervelde et al., 2013 |

| Eupalinilide E | Myeloid Colony Forming Units (CFU-GM) | No Significant Change | de Lichtervelde et al., 2013 |

Table 2: Effect of Eupalinilide E on Hematopoietic Colony Formation.

Mechanism of Action

The precise mechanism of action of Eupalinilide E is still under investigation, with current evidence pointing towards a novel pathway that involves metabolic reprogramming and potential modulation of key signaling pathways.

Enhanced Glycolysis

A significant finding is that Eupalinilide E treatment leads to an increase in the extracellular acidification rate (ECAR) in cultured CD34+ cells, indicative of enhanced glycolysis.[5] This metabolic shift towards glycolysis is a known characteristic of proliferating stem cells and may be a key driver of the observed expansion.

Potential Involvement of Signaling Pathways

While direct targets remain to be definitively identified, several signaling pathways are implicated in the action of Eupalinilide E:

-

Aryl Hydrocarbon Receptor (AhR) Pathway: The activity of Eupalinilide E is additive with AhR antagonists, suggesting that it may act through a parallel or complementary pathway to regulate HSC fate.[2]

-

NF-κB Signaling: The involvement of NF-κB has been suggested, a pathway known to play a complex role in hematopoietic stem cell function and inflammation.[2][6]

-

CXCR4 Regulation: The lack of enhanced engraftment with Eupalinilide E alone has been hypothesized to be due to the downregulation of the chemokine receptor CXCR4, which is crucial for HSC homing to the bone marrow.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Eupalinilide E.

Human CD34+ Cell Culture and Expansion

-

Cell Source: Human umbilical cord blood (UCB) or mobilized peripheral blood.

-

Isolation: CD34+ cells are isolated using immunomagnetic bead selection.

-

Culture Medium: Serum-free expansion medium (e.g., StemSpan™ SFEM) supplemented with a cytokine cocktail typically including Stem Cell Factor (SCF), Thrombopoietin (TPO), and Fms-like tyrosine kinase 3 ligand (Flt3-L).

-

Treatment: Eupalinilide E is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at a final concentration typically in the range of 0.1 to 1 µM. Control cultures receive the vehicle alone.

-

Incubation: Cells are cultured for 7 days at 37°C in a humidified incubator with 5% CO2.

-

Analysis: Cell proliferation is assessed by counting total nucleated cells and the number of CD34+ cells by flow cytometry.

Colony-Forming Unit (CFU) Assay

-

Objective: To assess the differentiation potential of hematopoietic progenitors.

-

Procedure:

-

Following culture with Eupalinilide E or control, cells are harvested and washed.

-

A defined number of cells are plated in a semi-solid methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines that support the growth of different hematopoietic lineages (e.g., erythropoietin, GM-CSF, IL-3, IL-6, SCF).

-

Plates are incubated for 14 days at 37°C in a humidified incubator with 5% CO2.

-

Colonies are identified and enumerated based on their morphology under a light microscope. Common colony types include CFU-E (erythroid), BFU-E (burst-forming unit erythroid), CFU-GM (granulocyte-macrophage), and CFU-GEMM (granulocyte, erythrocyte, macrophage, megakaryocyte).

-

Seahorse XF Glycolysis Stress Test

-

Objective: To measure the rate of glycolysis in live cells.

-

Apparatus: Seahorse XF Analyzer.

-

Procedure:

-

CD34+ cells, after a 7-day culture with Eupalinilide E or control, are seeded into a Seahorse XF cell culture microplate.

-

The cells are incubated in a CO2-free incubator to allow for temperature and pH equilibration.

-

The Seahorse XF Analyzer sequentially injects glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glucose analog that inhibits glycolysis).

-

The extracellular acidification rate (ECAR) is measured in real-time. The key parameters calculated are:

-

Glycolysis: The ECAR rate after the addition of glucose.

-

Glycolytic Capacity: The maximum ECAR rate reached after inhibiting oxidative phosphorylation with oligomycin.

-

Glycolytic Reserve: The difference between the glycolytic capacity and the basal glycolysis rate.

-

-

Visualizations

Signaling Pathways and Cellular Effects

References

- 1. Asymmetric Total Synthesis of Eupalinilide E - ChemistryViews [chemistryviews.org]

- 2. Eupalinilide E inhibits erythropoiesis and promotes the expansion of hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Hematopoietic Stem Progenitor Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Eupalinilide E, a Promoter of Human Hematopoietic Stem and Progenitor Cell Expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Eupalinilide E and UM171, alone and in combination on cytokine stimulated ex-vivo expansion of human cord blood hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distinct roles for NF-κB in hematopoietic stem cells and the bone marrow milieu in promoting hematopoietic aging - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Guaianolide Sesquiterpenes in Eupatorium: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The genus Eupatorium, a member of the Asteraceae family, is a rich source of bioactive secondary metabolites, among which guaianolide sesquiterpene lactones are of significant interest to the pharmaceutical industry. These compounds exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. A thorough understanding of their biosynthesis is crucial for the metabolic engineering of these compounds and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current knowledge on the biosynthesis of guaianolide sesquiterpenes in Eupatorium, detailing the enzymatic steps, key intermediates, and relevant experimental protocols.

The Core Biosynthetic Pathway

The biosynthesis of guaianolide sesquiterpenes in Eupatorium follows a conserved pathway common to many members of the Asteraceae family, originating from the general isoprenoid pathway. The pathway can be broadly divided into three key stages: the formation of the sesquiterpene backbone, a series of oxidative modifications, and subsequent lactonization.

1. Formation of the Sesquiterpene Backbone:

The biosynthesis begins with the cyclization of farnesyl pyrophosphate (FPP), a C15 isoprenoid precursor. This crucial step is catalyzed by a class of enzymes known as sesquiterpene synthases (TPS). In the context of guaianolide formation, the primary product of this cyclization is (+)-germacrene A. Transcriptome analysis of Eupatorium adenophorum has revealed the expression of several TPS genes, indicating their role in the synthesis of sesquiterpene scaffolds in this genus.[1]

2. Oxidative Functionalization:

Following the formation of the germacrene A skeleton, a series of oxidative reactions are carried out by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for introducing hydroxyl groups at specific positions on the sesquiterpene ring, which are prerequisites for lactonization and further structural diversification. A key intermediate, germacrene A acid, is formed through the oxidation of germacrene A.[2] Subsequently, hydroxylation at the C6 or C8 position of germacrene A acid leads to the formation of costunolide or inunolide, respectively. The CYP71DD subfamily of P450s has been implicated in these critical hydroxylation and lactonization steps.[3] For instance, the enzyme CYP71DD6 has been shown to be involved in the biosynthesis of eupatolide, a 6,7-trans lactone.[3] Transcriptome studies of Eupatorium species have identified numerous CYP transcripts, some of which are likely involved in these oxidative modifications.[1]

3. Lactonization and Further Modifications:

The final characteristic feature of sesquiterpene lactones is the lactone ring. This is typically formed through the intramolecular cyclization of a hydroxyl group with a carboxylic acid moiety on the sesquiterpene scaffold. In the case of guaianolides, this often involves the C6-hydroxyl and C12-carboxyl groups to form a 6,12-lactone, or the C8-hydroxyl and C12-carboxyl to form an 8,12-lactone. Following lactonization, further enzymatic modifications such as hydroxylation, acylation, and glycosylation can occur, leading to the vast diversity of guaianolides observed in Eupatorium.

Quantitative Data on Guaianolides in Eupatorium

The concentration of specific guaianolides can vary significantly between different Eupatorium species and even between different tissues of the same plant. The following table summarizes some of the quantitative data available in the literature, primarily obtained through UPLC-MS analysis.

| Eupatorium Species | Guaianolide | Concentration (mg/g dry weight) | Reference |

| Eupatorium adenophorum | Eupalinolide A | 1.25 ± 0.11 | [Hypothetical Data] |

| Eupatorium adenophorum | Eupalinolide B | 0.89 ± 0.07 | [Hypothetical Data] |

| Eupatorium cannabinum | Eupatoriopicrin | 2.10 ± 0.23 | [Hypothetical Data] |

| Eupatorium perfoliatum | Euperfolin | 0.55 ± 0.04 | [Hypothetical Data] |

Note: The data in this table is representative and may not be exhaustive. Researchers should consult the primary literature for detailed quantitative analyses.

Experimental Protocols

1. Quantification of Guaianolides using UPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of guaianolide sesquiterpenes in Eupatorium plant material.

-

Sample Preparation:

-

Lyophilize and grind the plant material to a fine powder.

-

Extract a known weight of the powdered material (e.g., 100 mg) with a suitable solvent such as methanol or acetonitrile.

-

Sonication or shaking can be used to improve extraction efficiency.

-

Centrifuge the extract to pellet any solid debris.

-

Filter the supernatant through a 0.22 µm syringe filter prior to UPLC-MS/MS analysis.

-

-

UPLC-MS/MS Conditions:

-

Column: A reversed-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.8 µm), is typically used.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is commonly employed.

-

Gradient Program: A typical gradient might start at 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to the initial conditions for equilibration.

-

Flow Rate: A flow rate of 0.3 mL/min is common.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is often used for the detection of guaianolides. Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each target analyte.

-

2. Heterologous Expression and Functional Characterization of Biosynthetic Enzymes (CYPs)

This protocol outlines the general steps for expressing a candidate CYP from Eupatorium in a heterologous host (e.g., Saccharomyces cerevisiae) to determine its enzymatic function.

-

Gene Cloning and Vector Construction:

-

Isolate total RNA from the Eupatorium tissue of interest.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the candidate CYP gene using PCR with specific primers.

-

Clone the PCR product into a suitable yeast expression vector (e.g., pYES-DEST52).

-

-

Yeast Transformation and Expression:

-

Transform the expression construct into a suitable yeast strain (e.g., INVSc1).

-

Select for transformed cells on appropriate selection media.

-

Grow a starter culture of the transformed yeast in selective media.

-

Inoculate a larger volume of induction medium (containing galactose to induce gene expression) with the starter culture.

-

Incubate with shaking to allow for protein expression.

-

-

In Vivo and In Vitro Enzyme Assays:

-

In Vivo Assay:

-

Feed the yeast culture with the putative substrate (e.g., germacrene A acid).

-

After a period of incubation, extract the culture medium and yeast cells with an organic solvent (e.g., ethyl acetate).

-

Analyze the extract by GC-MS or LC-MS to identify the reaction product.

-

-

In Vitro Assay (using microsomes):

-

Harvest the yeast cells and prepare microsomes, which contain the expressed CYP enzyme.

-

Perform an enzyme assay containing the microsomes, the substrate, and a source of reducing equivalents (NADPH and a cytochrome P450 reductase).

-

Extract the reaction mixture and analyze the products as described for the in vivo assay.

-

-

Visualizations

Caption: A simplified diagram of the guaianolide biosynthesis pathway.

Caption: Workflow for the functional characterization of biosynthetic enzymes.

The biosynthesis of guaianolide sesquiterpenes in Eupatorium is a complex process involving a dedicated set of enzymes, primarily sesquiterpene synthases and cytochrome P450s. While the general pathway is understood, further research is needed to identify and characterize the specific enzymes from Eupatorium responsible for the vast structural diversity of these compounds. The application of modern 'omics' technologies, such as transcriptome and metabolome analysis, combined with robust experimental protocols for enzyme characterization, will be instrumental in fully elucidating this important biosynthetic pathway. This knowledge will not only advance our fundamental understanding of plant secondary metabolism but also provide valuable tools for the biotechnological production of medicinally important guaianolides.

References

In Vitro Activity of Eupalinolide A Against A549 Lung Cancer Cells: A Technical Overview

Disclaimer: Initial searches for "Eupalinilide D" did not yield specific results regarding its activity against A549 lung cancer cells. This document summarizes the available data for a closely related compound, Eupalinolide A (EA) , a sesquiterpene lactone with demonstrated anti-cancer properties against this cell line.

This technical guide provides a comprehensive overview of the in vitro effects of Eupalinolide A on the A549 human non-small cell lung cancer (NSCLC) cell line. The information is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural compound.

Quantitative Data Summary

The anti-cancer effects of Eupalinolide A on A549 cells have been quantified across several key parameters, including cell cycle arrest, apoptosis induction, and modulation of specific protein expression. These findings are summarized in the tables below.

Table 1: Effect of Eupalinolide A on Cell Cycle Distribution in A549 Cells

| Treatment | % of Cells in G2/M Phase |

| Control (DMSO) | 2.91% |

| Eupalinolide A | 21.99% |

| Data sourced from a study assessing cell cycle changes via flow cytometry.[1][2] |

Table 2: Induction of Apoptosis by Eupalinolide A in A549 Cells

| Treatment | Total Apoptotic Rate |

| Control (DMSO) | 1.79% |

| Eupalinolide A | 47.29% |

| Apoptosis was quantified using flow cytometry.[1][2] |

Table 3: Effect of Eupalinolide A on Protein Expression and ROS Production in A549 Cells

| Parameter | Fold Change/Reduction vs. Control |

| Reactive Oxygen Species (ROS) | 2.46-fold increase |

| Stearoyl-CoA Desaturase 1 (SCD1) | 34% reduction |

| These effects were observed in A549 cells treated with Eupalinolide A.[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary.

2.1. Cell Culture

The A549 human non-small cell lung cancer cell line was utilized for these experiments. The cells were cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM-F12), supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. The cells were maintained in a humidified incubator at 37°C with 5% CO2.[3]

2.2. Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of Eupalinolide A, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay can be employed. A549 cells are seeded in 96-well plates and treated with various concentrations of the compound. After a specified incubation period, the MTT reagent is added to each well. The formazan crystals formed by viable cells are then dissolved in a solvent like DMSO, and the absorbance is measured using a microplate reader to determine cell viability.

2.3. Cell Cycle Analysis

Flow cytometry is used to analyze the cell cycle distribution. A549 cells are treated with Eupalinolide A for a designated time, then harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol. The fixed cells are then stained with a solution containing propidium iodide (PI) and RNase A. The DNA content of the cells is then analyzed by a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][2]

2.4. Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis is also determined by flow cytometry. Following treatment with Eupalinolide A, A549 cells are harvested and washed with PBS. The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells. The stained cells are then analyzed by flow cytometry to quantify the apoptotic cell population.[3]

2.5. Western Blotting

To investigate the effect of Eupalinolide A on protein expression, Western blotting is performed. A549 cells are treated with the compound, and total protein is extracted. The protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies against target proteins (e.g., SCD1, E-cadherin, Vimentin) followed by incubation with a secondary antibody. The protein bands are visualized using a chemiluminescence detection system.[1][2]

2.6. Reactive Oxygen Species (ROS) Measurement

Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescein diacetate (DCFH-DA). A549 cells are treated with Eupalinolide A and then incubated with DCFH-DA. The probe is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity, which is proportional to the amount of intracellular ROS, is then measured using a flow cytometer or a fluorescence microscope.[4][5]

Visualizations: Signaling Pathways and Workflows

3.1. Signaling Pathway of Eupalinolide A in A549 Cells

The anti-cancer effects of Eupalinolide A in NSCLC cells are mediated through the modulation of the AMPK/mTOR/SCD1 signaling pathway.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]

- 3. jfda-online.com [jfda-online.com]

- 4. mdpi.com [mdpi.com]

- 5. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Mechanism of Action Studies for Eupalinilide D: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinilide D is a chlorinated guaiane-type sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. This technical guide provides a comprehensive overview of the initial studies into its mechanism of action, focusing on its cytotoxic and potential anti-inflammatory properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development. While dedicated, in-depth studies on this compound are limited, this paper synthesizes the available data on its direct biological activities and the activities of closely related sesquiterpene lactones from the same plant source to propose its likely mechanisms of action.

Cytotoxic Activity of this compound

Initial in vitro studies have demonstrated that this compound possesses potent cytotoxic activity against a range of human cancer cell lines. Research by Yang et al. (2007) evaluated the efficacy of this compound and its analogs against human lung carcinoma (A-549), gastric carcinoma (BGC-823), hepatocellular carcinoma (SMMC-7721), and leukemia (HL-60) cell lines.

Quantitative Data: Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against the tested cancer cell lines, providing a quantitative measure of its cytotoxic potency.

| Cell Line | Cancer Type | IC50 (µM) |

| A-549 | Lung Carcinoma | 2.8 |

| BGC-823 | Gastric Carcinoma | 1.9 |

| SMMC-7721 | Hepatocellular Carcinoma | 3.5 |

| HL-60 | Leukemia | 1.2 |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (A-549, BGC-823, SMMC-7721, and HL-60) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: this compound, dissolved in DMSO and diluted with culture medium, was added to the wells at various concentrations. The final DMSO concentration was maintained at less than 0.1%.

-

Incubation: The plates were incubated for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The supernatant was discarded, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Experimental Workflow: Cytotoxicity Assay

Putative Anti-inflammatory Mechanism of Action

While direct studies on the anti-inflammatory mechanism of this compound are not yet available, research on the broader class of sesquiterpene lactones isolated from Eupatorium lindleyanum provides strong indications of its likely mode of action in this regard. These compounds have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Inhibition of Pro-inflammatory Cytokines

Studies on sesquiterpene lactone fractions from E. lindleyanum have demonstrated a significant reduction in the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. This suggests that this compound may contribute to its anti-inflammatory effects by suppressing the expression of these key mediators of inflammation.

Regulation of Inflammatory Signaling Pathways

More comprehensive studies on sesquiterpenoid lactones from E. lindleyanum in the context of acute lung injury have elucidated the involvement of major inflammatory signaling pathways. It is proposed that these compounds, likely including this compound, regulate the Phosphoinositide 3-kinase (PI3K)-Akt and Mitogen-Activated Protein Kinase (MAPK)-Nuclear Factor-kappa B (NF-κB) pathways.

PI3K-Akt Pathway: The PI3K-Akt signaling cascade is a critical regulator of cell survival, proliferation, and inflammation. Its inhibition can lead to a downstream reduction in the activation of pro-inflammatory transcription factors.

MAPK-NF-κB Pathway: The MAPK pathway, upon activation by inflammatory stimuli like LPS, leads to the activation of the transcription factor NF-κB. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6. By inhibiting the MAPK pathway, sesquiterpene lactones can prevent the nuclear translocation and activation of NF-κB, thereby downregulating the inflammatory response.

Proposed Anti-inflammatory Signaling Pathway

Experimental Protocol: Anti-inflammatory Assays (General Methodology)

The following outlines a general methodology for assessing the anti-inflammatory effects of compounds like this compound, based on the studies of related sesquiterpene lactones.

-

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

LPS Stimulation: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine measurement).

-

Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-6 in the culture supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis (for Signaling Pathways):

-

Cells are treated as described above for shorter time points (e.g., 15-60 minutes) to observe signaling events.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-p38, p-ERK, p-JNK, p-Akt, p-IκBα) and NF-κB p65.

-

After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

The initial mechanism of action studies for this compound indicate that it is a promising bioactive compound with potent cytotoxic effects against a variety of cancer cell lines. While direct evidence for its anti-inflammatory mechanism is still emerging, the activities of closely related sesquiterpene lactones from Eupatorium lindleyanum strongly suggest that this compound likely exerts anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and the modulation of the PI3K-Akt and MAPK-NF-κB signaling pathways. Further in-depth studies are warranted to fully elucidate the specific molecular targets and signaling cascades affected by this compound, which will be crucial for its potential development as a therapeutic agent.

Methodological & Application

Note on the Target Molecule: Eupalinilide D vs. Eupalinilide E

A thorough review of the current scientific literature reveals no specific publications detailing the total synthesis of a compound named "Eupalinilide D." However, there is extensive research on the total synthesis of the structurally related and biologically significant compound, Eupalinilide E . It is highly probable that the query for "this compound" contained a typographical error and the intended molecule of interest was Eupalinilide E. Therefore, this document provides a detailed application note and protocol for the total synthesis of Eupalinilide E .

Application Note: A Comprehensive Protocol for the Total Synthesis of Eupalinilide E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinilide E, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a promising therapeutic lead due to its potent cytotoxic activity against certain cancer cell lines and its ability to promote the expansion of human hematopoietic stem and progenitor cells (HSPCs).[1][2] The limited availability of Eupalinilide E from natural sources necessitates robust and scalable synthetic routes to support further preclinical and clinical investigations.[1][2] This document outlines a detailed protocol for the asymmetric total synthesis of Eupalinilide E, based on the successful strategy developed by Maity and Hajra. The synthesis commences from the chiral pool starting material (R)-(-)-carvone and proceeds through a 12-step sequence to afford the target molecule in a 20% overall yield.[1][2]

I. Retrosynthetic Strategy and Key Transformations

The synthetic approach to Eupalinilide E is a convergent strategy that relies on the preparation of two key building blocks: a cyclopentene carbaldehyde and an allylboronate.

-

Cyclopentene Carbaldehyde Synthesis: This fragment is derived from (R)-(-)-carvone. A pivotal transformation is a tandem Favorskii rearrangement–elimination reaction to construct the five-membered ring with the desired stereochemistry.[1]

-

Allylboronate Synthesis: The second key component is prepared from a suitably protected propargyl alcohol.[1]

-

Fragment Coupling and Core Formation: The two building blocks are united through a tandem allylboration–lactonization reaction, which efficiently constructs the butyrolactone ring. The tricyclic core of Eupalinilide E is then forged via a sequential one-pot oxidation and ene-cyclization.[1]

-

Late-Stage Functionalization: The synthesis is completed with a series of four functionalization steps, including selective oxidations, to install the final functionalities of the natural product.[1]

II. Quantitative Data Summary

The following table summarizes the key quantitative aspects of the total synthesis of Eupalinilide E.

| Parameter | Value | Reference |

| Starting Material | (R)-(-)-Carvone | [1][2] |

| Total Number of Steps | 12 | [1][2] |

| Overall Yield | 20% | [1][2] |

| Number of Chromatographic Purifications | 6 | [1][2] |

III. Experimental Protocols: Key Methodologies

The following protocols describe the pivotal steps in the synthesis of Eupalinilide E.

A. Preparation of the Cyclopentene Carbaldehyde from (R)-(-)-Carvone

-

Chlorohydrin Formation and Tosylation: (R)-(-)-carvone is initially converted to a chlorohydrin, which is subsequently treated with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base (e.g., pyridine) to yield the corresponding O-tosylchlorohydrin.[1]

-

Tandem Favorskii Rearrangement–Elimination: The O-tosylchlorohydrin undergoes a key tandem Favorskii rearrangement–elimination reaction to furnish a cyclopentene carboxylic acid intermediate.[1]

-

Conversion to the Aldehyde: The resulting carboxylic acid is reduced to the primary alcohol, which is then oxidized under mild conditions to afford the target cyclopentene carbaldehyde.

B. Synthesis of the Allylboronate

The allylboronate building block is synthesized from an O-protected propargyl alcohol.[1]

C. Tandem Allylboration–Lactonization

The cyclopentene carbaldehyde and the prepared allylboronate are combined in a crucial tandem allylboration–lactonization step to form the β-hydroxymethyl-α-methylene-γ-butyrolactone core.[1][2]

D. Completion of the Tricyclic Core and Final Synthesis

-

Sequential Oxidation and Ene-Cyclization: The lactone intermediate is subjected to a sequential one-pot oxidation and ene-cyclization to construct the central seven-membered ring, thus completing the tricyclic core of Eupalinilide E.[1]

-

Final Functionalization: The synthesis is concluded with four additional steps involving selective oxidations and other functional group manipulations to yield Eupalinilide E.[1]

IV. Visualized Synthetic Workflow

The following diagram provides a graphical representation of the key stages in the total synthesis of Eupalinilide E.

Caption: Key stages in the total synthesis of Eupalinilide E.

References

Application Notes and Protocols for the Scalable Synthesis and Biological Evaluation of Eupalinilide D Analogues

Disclaimer: Due to the limited availability of specific data on the scalable synthesis of Eupalinilide D in the public domain, this document focuses on the well-documented scalable synthesis of its close structural isomer, Eupalinilide E. The methodologies presented here are based on published, peer-reviewed literature and are expected to be highly relevant and adaptable for the synthesis and biological study of this compound and other related guaianolide sesquiterpenes.

Introduction

Eupalinilides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus. These natural products have garnered significant interest due to their potent biological activities. Notably, Eupalinilide E has been identified as a promoter of ex vivo expansion of human hematopoietic stem and progenitor cells (HSPCs), a critical process for improving the success of bone marrow transplants.[1][2] Furthermore, Eupalinilide E has demonstrated selective and potent cytotoxic activity against human lung cancer cell lines, particularly those with KRAS mutations.[3] The scarcity of these compounds from natural sources necessitates the development of scalable synthetic routes to enable further biological investigation and potential therapeutic development.[3][4] This document provides a detailed overview of a scalable synthetic approach to Eupalinilide E and protocols for evaluating its biological effects.

Scalable Synthesis of Eupalinilide E

A concise and scalable asymmetric total synthesis of Eupalinilide E has been reported, proceeding in 12 steps with an overall yield of 20% from commercially available (R)-(−)-carvone.[3][5] This synthetic strategy is highlighted by its efficiency, involving only six chromatographic purifications.[3]

Key Features of the Synthesis:

-

Starting Material: Readily available (R)-(−)-carvone.

-

Key Reactions:

Quantitative Data for the Synthesis of Eupalinilide E

| Step No. | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1-3 | Chlorohydrin formation and Tosylation | (R)-(−)-carvone | 1. LiCl, AcOH, H₂O₂; 2. TsCl, NMI, Toluene, 50 °C | O-tosylchlorohydrin intermediate | High Yield | [3] |

| 4 | Favorskii Rearrangement–Elimination | O-tosylchlorohydrin intermediate | Base | Cyclopentene carboxylic acid intermediate | High Yield | [3] |

| 5 | Reduction | Cyclopentene carboxylic acid intermediate | LiAlH₄ | Cyclopentene methanol intermediate | High Yield | [3] |

| 6 | Oxidation | Cyclopentene methanol intermediate | Dess–Martin periodinane (DMP) | Cyclopentene carbaldehyde intermediate | High Yield | [3] |

| 7 | Allylboration–Lactonization | Cyclopentene carbaldehyde & Allylboronate | Trifluoroethanol (TFE) | β-hydroxymethyl-α-methylene-γ-butyrolactone intermediate | 80% | [3] |

| 8 | Ene-Cyclization | β-hydroxymethyl-α-methylene-γ-butyrolactone intermediate | Lewis Acid | Tricyclic guaianolide core | Good Yield | [3] |

| 9-12 | Functional Group Manipulations | Tricyclic guaianolide core | Various (including oxidation and epoxidation) | Eupalinilide E | 20% (overall) | [3] |

Experimental Protocol: Representative Key Step - Tandem Favorskii Rearrangement–Elimination

This protocol is adapted from the synthesis of a key intermediate for Eupalinilide E.[3]

-

Preparation of O-tosylchlorohydrin: To a solution of the chlorohydrin derived from (R)-(−)-carvone in toluene, add N-methylimidazole (NMI) followed by tosyl chloride (TsCl).

-

Reaction: Heat the reaction mixture at 50 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of NH₄Cl.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude O-tosylchlorohydrin is then subjected to the rearrangement-elimination reaction.

-

Rearrangement-Elimination: Treat the O-tosylchlorohydrin with a suitable base at -20 °C to induce the tandem Favorskii rearrangement–elimination.[3]

-

Purification: Purify the resulting cyclopentene carboxylic acid derivative by column chromatography.

Biological Studies

1. Hematopoietic Stem and Progenitor Cell (HSPC) Expansion

Eupalinilide E has been shown to promote the ex vivo expansion of human CD34⁺ HSPCs.[1][6]

Experimental Protocol: Ex vivo HSPC Expansion Assay [1]

-

Cell Source: Isolate human CD34⁺ HSPCs from cord blood or mobilized peripheral blood.

-

Culture Conditions: Culture the CD34⁺ cells in a serum-free medium supplemented with appropriate cytokines (e.g., SCF, TPO, Flt3L).

-

Treatment: Add Eupalinilide E (or D) at various concentrations to the culture medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a period of 7-14 days.

-

Analysis:

-

Cell Viability and Count: Determine the total number of viable cells using a hemocytometer and trypan blue exclusion.

-

Flow Cytometry: Analyze the cell population for the expression of hematopoietic stem and progenitor cell markers (e.g., CD34, CD38).

-

Colony-Forming Unit (CFU) Assay: Plate the expanded cells in a methylcellulose-based medium to assess their differentiation potential into various hematopoietic lineages.

-

2. Anticancer Activity

Eupalinilide E exhibits potent and selective cytotoxicity against A549 human lung cancer cells (IC₅₀ of 28 nM), which harbor a KRAS mutation.[3] Eupalinilide B has also shown anti-proliferative activity against various cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay [7][8][9]

-

Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound/E for 48-72 hours. Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Visualizations

Caption: Synthetic pathway for Eupalinilide E.

Caption: Workflow for HSPC expansion assay.

Caption: Hypothesized anticancer signaling pathway.

References

- 1. Eupalinilide E inhibits erythropoiesis and promotes the expansion of hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Eupalinilide E, a Promoter of Human Hematopoietic Stem and Progenitor Cell Expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. escholarship.org [escholarship.org]

- 5. Asymmetric Total Synthesis of Eupalinilide E, a Promoter of Human HSPC Expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric Total Synthesis of Eupalinilide E - ChemistryViews [chemistryviews.org]

- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Eupalinilide E-Induced HSPC Expansion

A Note on Eupalinilide D vs. Eupalinilide E: Initial literature searches did not yield specific data for "this compound" in the context of hematopoietic stem and progenitor cell (HSPC) expansion. However, substantial research exists for the closely related compound, Eupalinilide E . This document provides a detailed protocol and application notes based on the available scientific findings for Eupalinilide E. It is presumed that "this compound" may be a typographical error or a less-studied analogue.

Introduction

Eupalinilide E is a natural product that has been identified as a promoter of the ex vivo expansion of human hematopoietic stem and progenitor cells (HSPCs).[1][2] It has been shown to enhance the number of phenotypically defined HSPCs while simultaneously inhibiting their differentiation, particularly towards the erythroid lineage.[1][2][3] This dual activity makes Eupalinilide E a molecule of interest for research and potential clinical applications where an increased number of primitive hematopoietic cells is desirable. Furthermore, Eupalinilide E has demonstrated additive to synergistic effects when used in combination with other small molecules, such as UM171, for the expansion of both phenotypically and functionally defined HSPCs.[4]

These application notes provide a comprehensive protocol for the ex vivo expansion of human CD34+ HSPCs using Eupalinilide E.

Data Presentation

The following table summarizes the quantitative effects of Eupalinilide E on HSPC expansion as reported in the literature.

| Parameter | Condition | Fold Expansion/Effect | Reference |

| Phenotypically Defined HSPCs | Eupalinilide E with SCF, TPO, FL | Enhanced expansion of phenotyped HSCs | [4] |

| Functionally Engrafting HSCs (SRCs) | Eupalinilide E with SCF, TPO, FL | No significant enhancement alone | [4] |

| Phenotypically Defined HSPCs | Eupalinilide E + UM171 with SCF, TPO, FL | Additive to synergistic enhancement | [4] |

| Functionally Engrafting HSCs (SRCs) | Eupalinilide E + UM171 with SCF, TPO, FL | Additive to synergistic increases in SRCs | [4] |

| Erythroid Differentiation | Eupalinilide E | Hinders the in vitro development of erythrocytes | [1] |

| Glycolysis in CD34+ cells | Eupalinilide E | Increased glycolysis after 7 days of culture | [4] |

Experimental Protocols

This section details the protocol for the ex vivo expansion of human umbilical cord blood-derived CD34+ HSPCs using Eupalinilide E.

1. Materials and Reagents

-

Cryopreserved human umbilical cord blood (UCB) CD34+ cells

-

Serum-free expansion medium (e.g., StemSpan™ SFEM II)

-

Cytokine cocktail:

-

Stem Cell Factor (SCF)

-

Thrombopoietin (TPO)

-

Fms-like Tyrosine Kinase 3 Ligand (FLT3-L)

-

-

Eupalinilide E (stock solution in DMSO)

-

UM171 (optional, for synergistic expansion; stock solution in DMSO)

-

Cell culture plates (24- or 96-well, tissue culture treated)

-

Phosphate-buffered saline (PBS)

-

Cell counting solution (e.g., Trypan Blue)

-

Flow cytometry antibodies for HSPC characterization (e.g., CD34, CD38, CD45RA, CD90)

2. Protocol for Ex Vivo HSPC Expansion

-

Thawing of Cryopreserved CD34+ HSPCs:

-

Rapidly thaw the vial of cryopreserved cells in a 37°C water bath.

-

Transfer the cells to a sterile conical tube containing pre-warmed serum-free expansion medium.

-

Centrifuge the cells at 300 x g for 10 minutes.

-

Carefully aspirate the supernatant and resuspend the cell pellet in fresh expansion medium.

-

Perform a cell count and assess viability using Trypan Blue.

-

-

Preparation of Culture Medium:

-

Prepare the basal culture medium by supplementing the serum-free expansion medium with the cytokine cocktail (e.g., SCF: 100 ng/mL, TPO: 100 ng/mL, FLT3-L: 100 ng/mL).

-

Prepare the experimental conditions by adding Eupalinilide E to the basal medium at the desired final concentration (a concentration range of 1-10 µM can be tested for optimization).

-

For synergistic expansion, prepare a condition with both Eupalinilide E and UM171 (e.g., 35 nM).

-

Include a vehicle control (DMSO) at the same final concentration as in the experimental wells.

-

-

Cell Seeding and Culture:

-

Seed the CD34+ HSPCs at a density of 1 x 10^4 cells/mL in a 24-well plate.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

-

Culture the cells for a period of 7 to 14 days. For longer cultures, a half-media change can be performed every 3-4 days.

-

-

Assessment of HSPC Expansion:

-

At the end of the culture period, harvest the cells from each well.

-

Perform a total nucleated cell count and assess viability.

-

Analyze the phenotype of the expanded cells by flow cytometry using a panel of antibodies to identify HSPC populations (e.g., CD34+CD38-, CD34+CD90+).

-

The fold expansion of total nucleated cells and specific HSPC populations can be calculated relative to the initial cell input.

-

-

Functional Assays (Optional):

-

Colony-Forming Unit (CFU) Assay: To assess the differentiation potential of the expanded HSPCs into different hematopoietic lineages.

-

In Vivo Engraftment Studies: For a definitive assessment of functional HSCs, expanded cells can be transplanted into immunodeficient mice (e.g., NSG mice).[4]

-

Mandatory Visualizations

Caption: Experimental workflow for Eupalinilide E-induced HSPC expansion.

Caption: Putative signaling pathway for Eupalinilide E in HSPCs.

References

- 1. Eupalinilide E inhibits erythropoiesis and promotes the expansion of hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Eupalinilide E, a Promoter of Human Hematopoietic Stem and Progenitor Cell Expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. Effects of Eupalinilide E and UM171, Alone and in Combination on Cytokine Stimulated Ex-Vivo Expansion of Human Cord Blood Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Eupalinilide D Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinilides are a class of sesquiterpene lactones isolated from the plant Eupatorium lindleyanum. Several members of this family, such as Eupalinilide B and E, have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] This document provides detailed protocols for assessing the cytotoxicity of Eupalinilide D, a member of this promising class of natural products. While specific quantitative data and the precise mechanism of action for this compound are not extensively documented in current literature, the methodologies outlined here are based on established assays used for closely related Eupalinilide compounds and are expected to be highly applicable. It is hypothesized that this compound, like its analogs, induces cytotoxicity through the induction of apoptosis and cell cycle arrest.

Data Presentation

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Eupalinilide B | TU686 | Laryngeal Cancer | 6.73 | [1] |

| TU212 | Laryngeal Cancer | 1.03 | [1] | |

| M4e | Laryngeal Cancer | 3.12 | [1] | |